3-(3,4-dichlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-phenylurea
Description
3-(3,4-Dichlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-phenylurea is a di-substituted urea derivative characterized by a 3,4-dichlorophenyl group and a partially saturated pyrrolidine ring (3,4-dihydro-2H-pyrrol-5-yl) attached to the urea scaffold.
Properties
IUPAC Name |
3-(3,4-dichlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O/c18-14-9-8-12(11-15(14)19)21-17(23)22(16-7-4-10-20-16)13-5-2-1-3-6-13/h1-3,5-6,8-9,11H,4,7,10H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPCJSZAHSLDRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NC1)N(C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
1-(Benzo[d][1,2,3]thiadiazol-6-yl)-3-(3,4-dichlorophenyl)urea (BTdCPU)
- Molecular Formula : C₁₃H₈Cl₂N₃OS
- Key Substituents : Benzo[d][1,2,3]thiadiazol-6-yl (electron-deficient heterocycle) and 3,4-dichlorophenyl.
- Biological Activity: Demonstrated growth inhibition in cellular models, likely due to interactions with kinase or protease targets.
- Toxicity: Not explicitly reported, but regulatory approval for experimental use suggests manageable toxicity .
1-(2-Chloro-5-nitrophenyl)-3-(3,4-dichlorophenyl)urea (NCPdCPU)
- Molecular Formula : C₁₃H₈Cl₃N₃O₂
- Key Substituents : 2-Chloro-5-nitrophenyl (strong electron-withdrawing groups) and 3,4-dichlorophenyl.
- Toxicity: Limited data, though nitro groups often correlate with metabolic toxicity risks .
3-[3-(Dimethylamino)propyl]-1-phenylurea
- Molecular Formula : C₁₂H₁₉N₃O
- Key Substituents: Dimethylamino-propyl (basic, hydrophilic side chain) and phenyl.
- Biological Activity: Undocumented in the provided evidence, but the dimethylamino group may improve solubility and bioavailability compared to aromatic substituents.
- Toxicity: Classified as non-hazardous under GHS/CLP regulations, though toxicological data remain incomplete .
Target Compound: 3-(3,4-Dichlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-phenylurea
- Molecular Formula : C₁₇H₁₅Cl₂N₃O
- Key Substituents : 3,4-Dichlorophenyl and 3,4-dihydro-2H-pyrrol-5-yl (saturated five-membered ring).
- Toxicity: No direct data available.
Comparative Analysis Table
Key Findings and Implications
Substituent Effects: Electron-Withdrawing Groups: BTdCPU and NCPdCPU feature thiadiazole and nitro groups, respectively, which enhance target binding but may increase toxicity. Flexibility vs. Rigidity: The saturated pyrrolidine ring in the target compound could improve bioavailability compared to rigid aromatic systems in BTdCPU and NCPdCPU .
Safety Profiles: The dimethylamino-propyl analog’s non-hazardous classification suggests that alkylamine substituents may offer safer profiles, though this requires validation for the target compound .
Research Gaps: No direct activity or toxicity data exist for the target compound, highlighting the need for enzymatic assays and in vivo studies to benchmark it against BTdCPU and NCPdCPU.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
